TBK1/IKKepsilon-IN-5
Overview
Description
TBK1/IKKepsilon-IN-5 is a compound that has been studied extensively in relation to its functions in promoting the type I interferon response . It is also known to promote the oncogenic phenotype in a variety of cancers . Several substrates of these kinases control proliferation, autophagy, cell survival, and cancer immune responses .
Synthesis Analysis
While there is limited information available on the synthesis of TBK1/IKKepsilon-IN-5, it has been evaluated in a range of cellular and in vivo assays . This has allowed researchers to probe the putative role of the TBK1/IKKepsilon pathway in inflammatory diseases .
Molecular Structure Analysis
The molecular formula of TBK1/IKKepsilon-IN-5 is C28H31N7O3 . The molecular weight is 513.6 g/mol . The compound has a complexity of 785 and a topological polar surface area of 109 Ų .
Scientific Research Applications
Role in Cancer Pathogenesis
IKKϵ and TBK1 are also associated with the initiation and progression of several cancer types . Both kinases are able to phosphorylate the tumor suppressor gene cylindromatosis (CYLD) and thereby inhibit its function .
Inhibition in Melanoma Treatment
The pharmacological inhibition of IKKϵ/TBK1 by the approved drug amlexanox reduced cell proliferation, migration, and invasion in melanoma cells . Amlexanox did not affect the cell cycle progression nor apoptosis induction but significantly suppressed autophagy in melanoma cells .
Role in Neurodegeneration and Neuroinflammation
Reduced activation of the TANK-Binding-Kinase 1 (Tbk1) pathway has been linked to age-associated neurodegeneration and neuroinflammation . The blockade of Tbk1 and of the closely related IKK-ε by the small molecule Amlexanox could modify the microglial and immune response to cortical stab-wound .
Role in Autophagy, NF-κB and MAP Kinase Pathways
The analysis of potential functional downstream targets revealed that NF-кB and ERK pathways might be involved in kinase-mediated effects . The specific IKKϵ/TBK1 inhibitor Amlexanox suppresses human melanoma by the inhibition of autophagy, NF-κB, and MAP kinase pathways .
Mechanism of Action
Target of Action
TBK1/IKKepsilon-IN-5 primarily targets TANK-binding kinase 1 (TBK1) and its homologue IκB kinase-ε (IKKε) . These are key signaling components in the production of type-I interferons, which have essential antiviral activities . They also induce pro-inflammatory responses that contribute to pathogen clearance .
Mode of Action
The compound inhibits TBK1/IKKε signaling through destabilization of TBK1/IKKε protein complexes . This inhibition suppresses TBK1/IKKε signaling . The mode of action of TBK1/IKKepsilon-IN-5 is similar to that of BX795, which inhibits the catalytic activity of TBK1/IKKε by blocking their phosphorylation .
Pharmacokinetics
It is known that the compound acts by destabilizing tbk1/ikkε protein complexes , which suggests it interacts directly with these proteins.
Result of Action
The inhibition of TBK1/IKKε signaling by TBK1/IKKepsilon-IN-5 attenuates cellular and molecular lung inflammation in SARS-CoV-2-challenged mice . This suggests that the compound could have potential therapeutic applications in conditions characterized by inflammation, such as viral infections.
Action Environment
It is known that tbk1 can be activated by pathogen-associated molecular patterns (pamps), inflammatory cytokines, and oncogenic kinases . Therefore, these factors could potentially influence the action of TBK1/IKKepsilon-IN-5.
properties
IUPAC Name |
2-(oxan-4-yloxy)-5-[4-[4-[4-(oxetan-3-yl)piperazin-1-yl]anilino]-1,3,5-triazin-2-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N7O3/c29-16-21-15-20(1-6-26(21)38-25-7-13-36-14-8-25)27-30-19-31-28(33-27)32-22-2-4-23(5-3-22)34-9-11-35(12-10-34)24-17-37-18-24/h1-6,15,19,24-25H,7-14,17-18H2,(H,30,31,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQFLAQHGHBIFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6COC6)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TBK1/IKKepsilon-IN-5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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